
Ethane, 1,2-bis(hexadecyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethane, 1,2-bis(hexadecyloxy)- is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as dioctadecyl 3,3'-thiodipropionate (DTP) and is commonly used as an antioxidant and stabilizer in various industrial applications. However, recent studies have revealed its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of ethane, 1,2-bis(hexadecyloxy)- is not fully understood. However, it is believed to exert its antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It also modulates various signaling pathways involved in inflammation and cell death.
Efectos Bioquímicos Y Fisiológicos
Ethane, 1,2-bis(hexadecyloxy)- has been shown to have several biochemical and physiological effects. It can reduce oxidative stress, inflammation, and cell death. It also enhances the activity of various antioxidant enzymes and improves mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using ethane, 1,2-bis(hexadecyloxy)- in lab experiments is its stability and low toxicity. It is also readily available and relatively inexpensive. However, its insolubility in water can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on ethane, 1,2-bis(hexadecyloxy)-. One potential area of application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also shown promise in the treatment of cancer and cardiovascular diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Conclusion
In conclusion, ethane, 1,2-bis(hexadecyloxy)- is a synthetic compound that has shown potential as a therapeutic agent in the treatment of various diseases. Its antioxidant, anti-inflammatory, and anti-tumor properties make it a promising candidate for further research. Its stability, low toxicity, and availability also make it an attractive option for lab experiments. However, more research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
The synthesis of ethane, 1,2-bis(hexadecyloxy)- involves the reaction of thiodipropionic acid with octadecanol in the presence of a catalyst. The resulting product is a white crystalline powder that is insoluble in water but soluble in organic solvents.
Aplicaciones Científicas De Investigación
Ethane, 1,2-bis(hexadecyloxy)- has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant, anti-inflammatory, and anti-tumor properties. Studies have also shown that it can protect against oxidative stress-induced damage in various cell types.
Propiedades
Número CAS |
17367-09-8 |
|---|---|
Nombre del producto |
Ethane, 1,2-bis(hexadecyloxy)- |
Fórmula molecular |
C34H70O2 |
Peso molecular |
510.9 g/mol |
Nombre IUPAC |
1-(2-hexadecoxyethoxy)hexadecane |
InChI |
InChI=1S/C34H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-33-34-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
Clave InChI |
VONSQKWGDMKGDX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCCOCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCOCCOCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



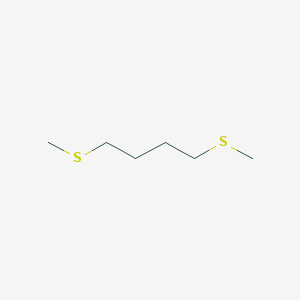
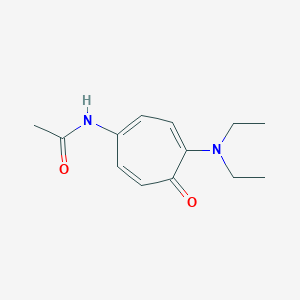
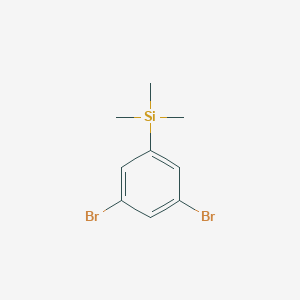
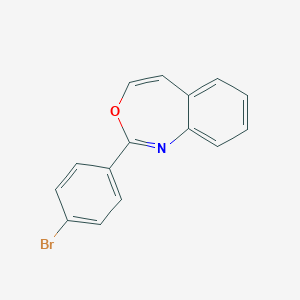
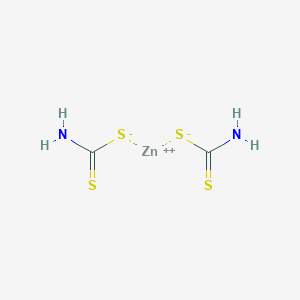

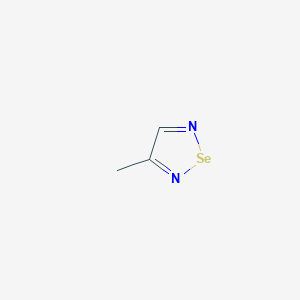
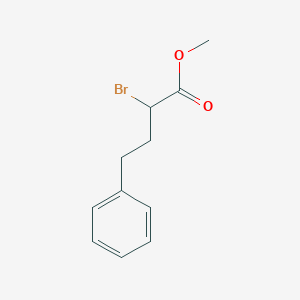
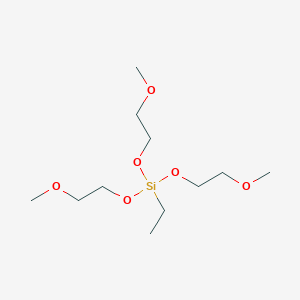
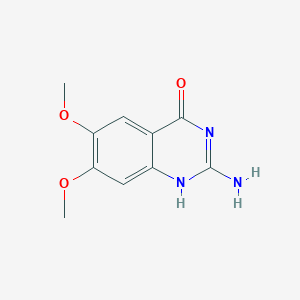
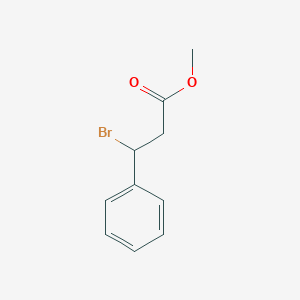
![Ethyl benzo[c]cinnoline-4-carboxylate](/img/structure/B96234.png)
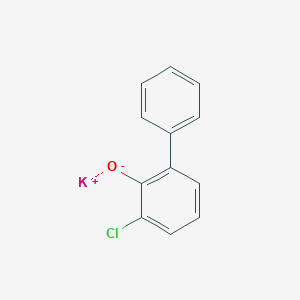
![[1,2,4]Triazolo[4,3-b]pyridazine-3,6-diamine](/img/structure/B96241.png)